7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-chloro-8-fluoro-1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3O2/c8-5-3(9)4-2(1-10-5)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQERDTKJRJNCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination at Position 8
Fluorination poses greater challenges due to the need for specialized fluorinating agents. Diaryliodonium salts or (diethylaminosulfur trifluoride) are viable candidates. A two-step approach—introducing a nitro group followed by Balz-Schiemann reaction—could also be explored. Recent advances in transition-metal catalysis, such as palladium-mediated C–F bond formation, offer alternatives for late-stage fluorination.
Proposed Synthetic Route for 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Step 1: Synthesis of Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Ethyl 2-cyano-4,4-diethoxybutanoate serves as a starting material for cyclization. Heating with ammonium acetate in acetic acid yields the pyrimidine-dione core. Modifications to reaction conditions (e.g., solvent, temperature) may optimize yield and purity.
Step 2: Sequential Halogenation
Table 2: Halogenation Optimization Data
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[4,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione as an anticancer agent. A study demonstrated its effectiveness in inhibiting specific cancer cell lines through selective binding to mutant KRAS proteins. This compound showed a ten-fold selectivity over KRAS G12C mutations, indicating its potential as a targeted therapy for certain types of cancer .
Drug Development
The compound has been utilized as a scaffold in the synthesis of novel drug candidates. For instance, it has been incorporated into various derivatives that exhibit enhanced biological activities against different targets, including kinases involved in cancer progression. The structural modifications derived from this compound have led to the discovery of potent inhibitors that are currently under investigation for their therapeutic efficacy .
Biological Mechanisms
The mechanism of action involves the interaction of the pyrido[4,3-d]pyrimidine core with specific protein targets. The presence of substituents at strategic positions enhances binding affinity and selectivity towards these targets. This aspect is crucial in designing drugs that minimize off-target effects while maximizing therapeutic outcomes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The bioactivity of pyridopyrimidine-diones is influenced by frontier molecular orbital (FMO) energies (HOMO/LUMO). Key comparisons include:
*Theoretical values inferred from structural analogs.
Substituent Position and Ring Modifications
Pyrido vs. Thieno Ring Systems
- Thieno[2,3-d]pyrimidine-2,4-dione (): Replacing the pyrido ring with a sulfur-containing thieno ring reduced inhibitory potency (IC₅₀ = 15 μM vs. 4.3 μM for methoxy-substituted analogs). Conclusion: Pyrido rings provide superior electronic properties for target binding compared to thieno systems .
Halogen vs. Alkyl/Aryl Substituents
Pharmacological Analogs
Contradictions and Limitations
- This underscores the scaffold-dependent role of halogens .
- Data Gaps : Experimental HOMO/LUMO values for the target compound are lacking; inferences are drawn from structural analogs.
Biological Activity
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 2454397-75-0) is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by the presence of a pyridopyrimidine moiety, suggests a variety of pharmacological applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 215.57 g/mol
- Structure : The compound features a chloro and a fluoro substituent on the pyridine ring, which may influence its biological interactions.
Biological Activity Overview
Research indicates that 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione exhibits a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition.
1. Anticancer Activity
Studies have demonstrated that compounds with similar structures to 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione can target the ephrin receptor (EPH) family of proteins, which are often overexpressed in various cancers. For instance:
- Case Study : A derivative of pyridopyrimidine was shown to inhibit EPH receptors effectively, leading to reduced tumor growth in xenograft models .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which play crucial roles in cell survival and proliferation.
- Research Findings : Inhibitors targeting PI3Kδ have shown promise in treating autoimmune diseases and specific cancers. The structure of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione suggests it may function similarly due to its structural analogies with known PI3K inhibitors .
Data Table of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | EPH receptors | |
| Enzyme Inhibition | PI3Kδ | |
| Cytotoxicity | Various cancer cell lines |
The biological activity of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is likely mediated through multiple pathways:
- Receptor Binding : The chloro and fluoro groups may facilitate binding to specific receptors involved in tumorigenesis.
- Enzyme Interaction : The compound's structure allows it to fit into the active sites of certain kinases and phosphatases, thereby inhibiting their activity.
Q & A
Q. Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Chloroacetyl chloride | 73–81 | 95 |
| Halogenation | Selectfluor® | 65–70 | 97 |
| Referenced from pyrido[2,3-d]pyrimidine syntheses . |
How do halogen substitutions at positions 7 and 8 influence bioactivity?
Advanced Question
Halogens modulate electronic and steric properties, affecting target binding. Comparative studies on analogs show:
- 7-Cl, 8-F Substitution : Enhances inhibition of kinases (e.g., eEF-2K IC₅₀ ~4.3 μM) due to increased electron-withdrawing effects and optimal steric fit .
- 6-F, 7-Cl Analogs : Reduced potency (IC₅₀ ~15 μM) due to altered π-π stacking in hydrophobic pockets .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict halogen interactions with kinase ATP-binding sites .
What crystallographic insights explain conformational stability in pyrido[4,3-d]pyrimidine-diones?
Advanced Question
X-ray diffraction reveals:
- Dihedral Angles : ~88.2° between pyrido-pyrimidine and benzene rings, minimizing steric clash .
- Intermolecular Interactions : Edge-to-face π-π stacking (centroid distance ~3.1 Å) and C-H···O hydrogen bonds stabilize 3D networks .
Experimental Design : Co-crystallize with target proteins (e.g., kinases) to analyze binding conformations .
How can researchers resolve contradictions in reported biological activities of halogenated derivatives?
Advanced Question
Discrepancies often arise from assay conditions or substituent positional effects. Strategies include:
- SAR Analysis : Systematically vary substituents (e.g., 6-F vs. 8-F) and test across multiple cell lines .
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 μM) in kinase inhibition assays .
Example : A 7-Cl, 8-F derivative showed 3-fold higher potency in HEK293 cells than in HeLa, highlighting cell-specific uptake differences .
What challenges arise in achieving regioselective halogenation during synthesis?
Advanced Question
Competing halogenation at adjacent positions (e.g., C6 vs. C7) requires precise control:
- Temperature : Lower temps (0–5°C) favor C7 chlorination over C6 .
- Directing Groups : Use nitro or amino groups to steer electrophilic attack .
Data : Optimized conditions for 7-Cl selectivity:
| Parameter | Optimal Value |
|---|---|
| Reaction Temp | 0°C |
| Solvent | DMF |
| Halogen Source | NCS |
| Adapted from pyrido[2,3-d]pyrimidine protocols . |
Which analytical methods validate purity and structural integrity post-synthesis?
Advanced Question
Multi-technique approaches are critical:
LCMS : Confirm molecular ion peaks and rule out byproducts .
1H/13C NMR : Assign all protons/carbons (e.g., absence of unreacted starting material) .
XRD : Resolve regiochemistry and crystal packing .
Case Study : A 7-Cl, 8-F derivative showed 99.5% purity via HPLC (C18 column, 70:30 H₂O:MeCN) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
